![molecular formula C21H20N4O3S2 B13931332 N-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-[(phenylsulfonyl)amino]-1,3-thiazole-5-carboxamide](/img/structure/B13931332.png)
N-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-[(phenylsulfonyl)amino]-1,3-thiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Thiazolecarboxamide, N-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-[(phenylsulfonyl)amino]- is a complex organic compound that features a thiazole ring, an indole moiety, and a phenylsulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Thiazolecarboxamide, N-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-[(phenylsulfonyl)amino]- typically involves multi-step organic reactionsCommon reagents used in these reactions include sodium nitrite, concentrated hydrochloric acid, and ethyl α-ethylacetoacetate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-Thiazolecarboxamide, N-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-[(phenylsulfonyl)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the indole and thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
5-Thiazolecarboxamide, N-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-[(phenylsulfonyl)amino]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 5-Thiazolecarboxamide, N-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-[(phenylsulfonyl)amino]- involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes . The phenylsulfonyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole Derivatives: Compounds like tryptamine and serotonin share the indole moiety and exhibit similar biological activities.
Thiazole Derivatives: Compounds such as thiamine (vitamin B1) and ritonavir contain the thiazole ring and are known for their biological significance.
Phenylsulfonyl Derivatives: Compounds like sulfonamides and sulfones are structurally related and have diverse applications in medicine and industry.
Uniqueness
5-Thiazolecarboxamide, N-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-[(phenylsulfonyl)amino]- is unique due to the combination of its three distinct functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C21H20N4O3S2 |
|---|---|
Poids moléculaire |
440.5 g/mol |
Nom IUPAC |
2-(benzenesulfonamido)-N-[2-(1H-indol-3-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C21H20N4O3S2/c1-14-19(29-21(24-14)25-30(27,28)16-7-3-2-4-8-16)20(26)22-12-11-15-13-23-18-10-6-5-9-17(15)18/h2-10,13,23H,11-12H2,1H3,(H,22,26)(H,24,25) |
Clé InChI |
PWSWPXVHVGCSDN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC(=N1)NS(=O)(=O)C2=CC=CC=C2)C(=O)NCCC3=CNC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




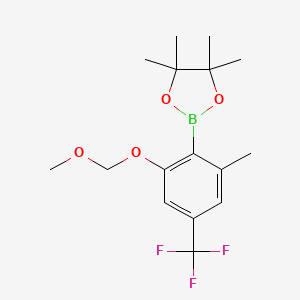
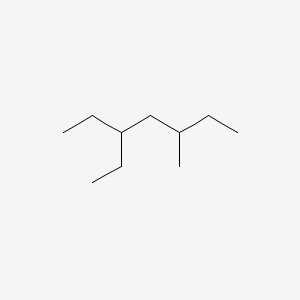
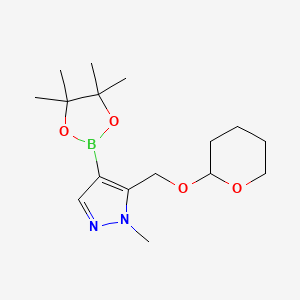
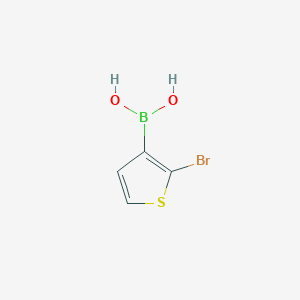


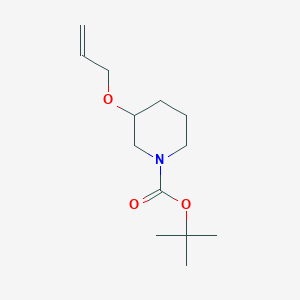
![5-(3-Methoxy-phenoxy)-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B13931322.png)
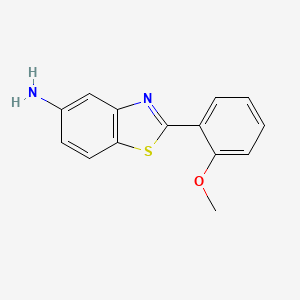


![4-[1-(3-Amino-4-methylsulfonyl-benzoyl)-4-piperidyl]benzonitrile](/img/structure/B13931354.png)
